Cas no 1179360-64-5 (1-Methoxyisoquinoline-3-carboximidamide hydrochloride)
1-Methoxyisoquinoline-3-carboximidamide hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1-Methoxyisoquinoline-3-carboximidamide hydrochloride
- DB-354454
- 1-Methoxyisoquinoline-3-carboximidamidehydrochloride
- AKOS015849583
- DTXSID50676633
- 1-Methoxyisoquinoline-3-carboximidamide--hydrogen chloride (1/1)
- 1179360-64-5
-
- Inchi: 1S/C11H11N3O.ClH/c1-15-11-8-5-3-2-4-7(8)6-9(14-11)10(12)13;/h2-6H,1H3,(H3,12,13);1H
- InChI Key: FPIFUADYGFNOOX-UHFFFAOYSA-N
- SMILES: Cl.O(C)C1C2C=CC=CC=2C=C(C(=N)N)N=1
Computed Properties
- Exact Mass: 237.0668897g/mol
- Monoisotopic Mass: 237.0668897g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 244
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72Ų
1-Methoxyisoquinoline-3-carboximidamide hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189006340-1g |
1-Methoxyisoquinoline-3-carboximidamide hydrochloride |
1179360-64-5 | 95% | 1g |
$505.00 | 2023-09-04 | |
| Chemenu | CM142887-1g |
1-methoxyisoquinoline-3-carboximidamide hydrochloride |
1179360-64-5 | 95% | 1g |
$580 | 2021-08-05 | |
| Chemenu | CM142887-1g |
1-methoxyisoquinoline-3-carboximidamide hydrochloride |
1179360-64-5 | 95% | 1g |
$*** | 2023-04-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1759115-1g |
1-Methoxyisoquinoline-3-carboximidamide hydrochloride |
1179360-64-5 | 98% | 1g |
¥4284.00 | 2024-08-09 |
1-Methoxyisoquinoline-3-carboximidamide hydrochloride Related Literature
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 1-Methoxyisoquinoline-3-carboximidamide hydrochloride
Introduction to 1-Methoxyisoquinoline-3-carboximidamide hydrochloride (CAS No. 1179360-64-5)
1-Methoxyisoquinoline-3-carboximidamide hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1179360-64-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the isoquinoline class, a heterocyclic aromatic system known for its broad spectrum of biological activities. The structural incorporation of a methoxy group and a carboximidamide moiety into the isoquinoline backbone imparts unique pharmacological properties, making it a promising candidate for further exploration in drug discovery and development.
The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently observed in natural products and bioactive molecules. Its aromaticity, coupled with the presence of nitrogen atoms, allows for diverse interactions with biological targets such as enzymes and receptors. In particular, derivatives of isoquinoline have been extensively studied for their potential applications in treating various diseases, including cancer, neurological disorders, and infectious diseases. The introduction of a methoxyisoquinoline moiety enhances the compound's solubility and metabolic stability, which are critical factors for pharmaceutical efficacy.
The carboximidamide functional group in 1-Methoxyisoquinoline-3-carboximidamide hydrochloride adds another layer of complexity to its pharmacological profile. Carboximidamides are known to exhibit inhibitory activity against several enzymes involved in metabolic pathways relevant to inflammation and cancer progression. Recent studies have highlighted the role of carboximidamides as potent modulators of protein-protein interactions, suggesting their potential in developing targeted therapies. The hydrochloride salt form of this compound improves its pharmacokinetic properties, facilitating better absorption and bioavailability in vivo.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mode of interaction between 1-Methoxyisoquinoline-3-carboximidamide hydrochloride and biological targets with high precision. These studies have revealed that the compound can interact with key enzymes such as kinases and phosphodiesterases, which are overexpressed in many pathological conditions. The methoxy group enhances hydrophilicity, while the carboximidamide moiety participates in hydrogen bonding networks, contributing to stable binding interactions.
In the realm of oncology, 1-Methoxyisoquinoline-3-carboximidamide hydrochloride has shown promise as an anti-cancer agent. Preclinical studies indicate that it can induce apoptosis in cancer cells by disrupting critical signaling pathways involved in cell survival and proliferation. The compound's ability to selectively target malignant cells while sparing healthy tissues makes it an attractive candidate for further development into an anticancer therapeutic. Additionally, its structural similarity to known bioactive molecules suggests that it may exhibit synergistic effects when combined with other chemotherapeutic agents.
The synthesis of 1-Methoxyisoquinoline-3-carboximidamide hydrochloride involves multi-step organic transformations, including condensation reactions, cyclization processes, and functional group modifications. Advanced synthetic methodologies such as transition-metal-catalyzed reactions have been employed to improve yield and purity. The optimization of synthetic routes is crucial for large-scale production, ensuring cost-effectiveness and reproducibility for industrial applications.
From a medicinal chemistry perspective, the structural features of 1-Methoxyisoquinoline-3-carboximidamide hydrochloride make it a versatile scaffold for drug design. By modifying substituents at different positions along the isoquinoline ring, chemists can fine-tune its pharmacological properties to achieve desired therapeutic outcomes. This flexibility underscores the importance of this compound in developing novel pharmaceuticals targeting complex diseases.
The potential applications of 1-Methoxyisoquinoline-3-carboximidamide hydrochloride extend beyond oncology. Emerging research suggests its utility in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier and interact with neuroprotective enzymes makes it a candidate for developing neurotherapeutics. Furthermore, its anti-inflammatory properties may contribute to its efficacy in managing chronic inflammatory conditions.
Regulatory considerations play a pivotal role in advancing 1-Methoxyisoquinoline-3-carboximidamide hydrochloride from preclinical to clinical stages. Compliance with Good Manufacturing Practices (GMP) ensures the quality and consistency of pharmaceutical products derived from this compound. Additionally, rigorous toxicological studies are essential to assess its safety profile before human trials can commence. Collaborative efforts between academic institutions and pharmaceutical companies are crucial for expediting regulatory approvals.
The future prospects of 1-Methoxyisoquinoline-3-carboximidamide hydrochloride are promising, given its unique structural features and demonstrated biological activities. Continued research efforts focused on understanding its mechanism of action will provide valuable insights into developing novel therapeutic strategies. Innovations in drug delivery systems may further enhance its clinical applicability by improving bioavailability and reducing side effects.
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